[11C]Phno, or [11C]-(+)-PHNO, is a radiolabeled compound utilized primarily in positron emission tomography (PET) imaging. It is characterized as a selective agonist for the dopamine D2 and D3 receptors, making it a valuable tool for studying dopaminergic signaling in both healthy and diseased states. The compound is synthesized using carbon-11, which is produced in cyclotrons, allowing it to be traced in vivo for various neurobiological studies.
The compound has been developed through various synthetic routes, with significant contributions from research focused on optimizing its production and enhancing its application in neuroimaging. The synthesis typically involves starting materials that undergo several transformations to yield the final product.
[11C]Phno falls under the category of radiopharmaceuticals, specifically designed for use in PET imaging. Its classification as a dopamine receptor agonist positions it within the broader context of neuropharmacology, where it aids in understanding dopamine-related disorders such as schizophrenia and Parkinson's disease.
The synthesis of [11C]Phno generally follows a multi-step process. A notable method involves the use of supercritical fluid chromatography for the enantiomeric resolution of its norpropyl derivative. This approach allows for the isolation of the desired enantiomer with high purity and yield.
The synthesis begins with cyclotron-produced carbon-11 dioxide, which is converted into [11C]methyl iodide or [11C]iodomethane. This intermediate is then reacted with an appropriate nucleophile to form [11C]Phno. Recent advancements have focused on reducing synthesis time and improving yield without sacrificing product quality, resulting in more efficient production protocols that can yield over 3 gigabecquerels of radioactivity suitable for clinical applications .
The molecular structure of [11C]Phno features a complex arrangement that facilitates its interaction with dopamine receptors. It includes a phenolic component that is critical for receptor binding.
The molecular formula is C18H22N2O2, with a molecular weight of approximately 298.38 g/mol. The specific arrangement of atoms contributes to its agonistic properties at dopamine D2 and D3 receptors, which are pivotal in modulating neurotransmission.
The primary chemical reactions involved in the synthesis of [11C]Phno include nucleophilic substitutions where carbon-11 labeled intermediates react with various nucleophiles to form the final product.
The reaction conditions are optimized to favor the formation of [11C]Phno while minimizing by-products. Techniques such as automated synthesis platforms have been implemented to enhance reproducibility and efficiency in these reactions .
[11C]Phno acts as an agonist at dopamine D2 and D3 receptors, initiating a cascade of intracellular signaling pathways that influence neuronal activity. This mechanism is crucial for studying conditions associated with dopaminergic dysfunction.
In vivo studies using PET imaging have demonstrated that [11C]Phno preferentially binds to D3 receptors compared to D2 receptors, providing insights into the receptor's role in various neuropsychiatric disorders .
[11C]Phno is typically administered as a sterile solution for injection. Its stability under physiological conditions is crucial for effective imaging.
The compound exhibits properties typical of organic molecules with aromatic systems, including hydrophobicity that affects its distribution within biological systems. It has a logP value indicating moderate lipophilicity, which facilitates crossing the blood-brain barrier.
[11C]Phno is primarily used in PET imaging to explore the dopaminergic system's role in various neurological and psychiatric disorders. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: